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molecular formula C13H16O2 B8374952 Ethyl 3-methyl-4-phenylbut-2-enoate

Ethyl 3-methyl-4-phenylbut-2-enoate

Cat. No. B8374952
M. Wt: 204.26 g/mol
InChI Key: QLWHNDGMFGORBQ-UHFFFAOYSA-N
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Patent
US04204071

Procedure details

To mixture of the above hydroxy-ester (3.06 g, 13.76 mmole) and pyridine (10 ml), cooled to 0°, is slowly added phosphorus oxychloride (3.59 g, 23.39 mmole). The reaction mixture is stirred for about 2 hrs and then heated to 100° for 1.5 hours. The reaction is worked up by pouring into ice and extracting with water-hexane. The aqueous layer is back-extracted with hexane. The organic phases are combined, washed with 2 N hydrochloric acid, water and brine, dried over sodium sulfate and rotoevaporated to yield a mixture of esters--ethyl 3-methyl-4-phenyl-3-butenoate and ethyl 3-methyl-4-phenyl-2-butenoate. The mixture of esters is hydrolyzed using potassium hydroxide, water/methanol at 40° for about 20 hrs to yield the acids, 3-methyl-4-phenyl-3-butenoic acid and some 3-methyl-4-phenyl-2-butenoic acid.
[Compound]
Name
hydroxy-ester
Quantity
3.06 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
3.59 g
Type
reactant
Reaction Step Two
[Compound]
Name
esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)(Cl)=O.[CH3:6][C:7](=[CH:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)[CH2:8][C:9]([O:11]CC)=[O:10].CC(CC1C=CC=CC=1)=CC(OCC)=O.[OH-].[K+]>O.CO.N1C=CC=CC=1>[CH3:6][C:7](=[CH:14][C:15]1[CH:16]=[CH:17][CH:18]=[CH:19][CH:20]=1)[CH2:8][C:9]([OH:11])=[O:10] |f:3.4,5.6|

Inputs

Step One
Name
hydroxy-ester
Quantity
3.06 g
Type
reactant
Smiles
Name
Quantity
10 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
3.59 g
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Three
Name
esters
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CC(=O)OCC)=CC1=CC=CC=C1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=CC(=O)OCC)CC1=CC=CC=C1
Step Six
Name
esters
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O.CO

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for about 2 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0°
TEMPERATURE
Type
TEMPERATURE
Details
heated to 100° for 1.5 hours
Duration
1.5 h
ADDITION
Type
ADDITION
Details
by pouring into ice
EXTRACTION
Type
EXTRACTION
Details
extracting with water-hexane
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer is back-extracted with hexane
WASH
Type
WASH
Details
washed with 2 N hydrochloric acid, water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
to yield
CUSTOM
Type
CUSTOM
Details
at 40°
CUSTOM
Type
CUSTOM
Details
for about 20 hrs
Duration
20 h

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC(CC(=O)O)=CC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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